ethyl (E)-2-amino-3-hydroxytetradec-4-enoate
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Overview
Description
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to a tetradecenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxytetradec-4-enoate can be achieved through several methods. One common approach involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The Steglich esterification method is often employed, which uses a carbodiimide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a solvent like dimethyl carbonate (DMC) . The reaction conditions typically involve mild temperatures and the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of safer reagents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (E)-2-amino-3-hydroxytetradec-4-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate can be compared with other similar compounds such as:
Ethyl acetate: An ester with a simpler structure, used primarily as a solvent.
Ethyl eicosapentaenoic acid: An omega-3 fatty acid ester with cardiovascular benefits.
Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate: A similar compound with a longer carbon chain, potentially exhibiting different biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Properties
Molecular Formula |
C16H31NO3 |
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Molecular Weight |
285.42 g/mol |
IUPAC Name |
ethyl (E)-2-amino-3-hydroxytetradec-4-enoate |
InChI |
InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+ |
InChI Key |
KLGSSMZKPJPOGR-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C(C(C(=O)OCC)N)O |
Canonical SMILES |
CCCCCCCCCC=CC(C(C(=O)OCC)N)O |
Origin of Product |
United States |
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